
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine (CBSP) is a cyclic sulfonamide compound that has a wide range of applications in scientific research. It is a versatile compound with numerous advantages in the laboratory setting, including its ability to be synthesized in a relatively straightforward manner and its low toxicity. CBSP is used in a variety of biochemical and physiological experiments and has been found to have a number of beneficial effects. This article will provide an overview of CBSP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological experiments, including studies of enzyme inhibition, cell signaling, and protein-protein interactions. It has also been used in studies of drug delivery, drug design, and drug metabolism. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been used in studies of receptor-ligand interactions and protein folding.
Mecanismo De Acción
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine is thought to act as an inhibitor of enzymes and proteins. It is believed to interact with the active sites of enzymes and proteins, thereby blocking their activity and preventing them from performing their biological functions. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been found to interfere with the binding of ligands to receptors and to inhibit the formation of protein-protein interactions.
Biochemical and Physiological Effects
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been found to have a number of beneficial effects in biochemical and physiological experiments. It has been found to inhibit the activity of enzymes and proteins, which can be beneficial in studies of enzyme inhibition and protein-protein interactions. Additionally, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has been found to interfere with the binding of ligands to receptors, which can be beneficial in studies of drug delivery and drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine has a number of advantages in the laboratory setting. It can be synthesized relatively easily and is relatively non-toxic. Additionally, it has a wide range of applications in scientific research and can be used in a variety of biochemical and physiological experiments. However, there are some limitations to its use in the laboratory. For example, it is not soluble in water, which can limit its use in some experiments. Additionally, it is not very stable and can degrade over time.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine in scientific research. For example, it could be used to study the effects of drug metabolism and receptor-ligand interactions in more detail. Additionally, it could be used to study the effects of protein folding and to design new drugs and drug delivery systems. It could also be used to study the effects of enzyme inhibition and to develop new inhibitors of enzymes and proteins. Finally, it could be used to study the effects of cell signaling and to develop new signaling pathways.
Métodos De Síntesis
3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine can be synthesized in a straightforward manner using a two-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. This reaction yields the desired product, 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine. The second step involves the reaction of the product with a reducing agent such as sodium borohydride to yield the desired 3-(4-chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(2,6-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO4S2/c17-11-4-6-12(7-5-11)25(21,22)13-8-9-20(10-13)26(23,24)16-14(18)2-1-3-15(16)19/h1-7,13H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINOTJAGJSYVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)-1-(2,6-dichlorobenzenesulfonyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

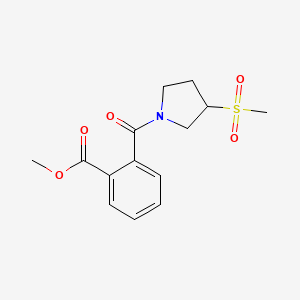
![1-[3-(4-chlorobenzenesulfonyl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B6428977.png)
![5-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B6428985.png)
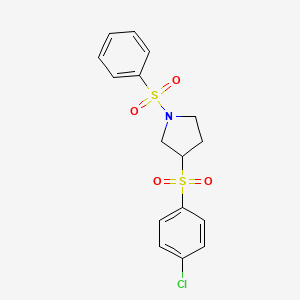

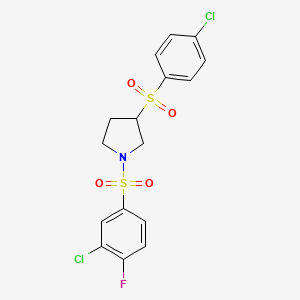
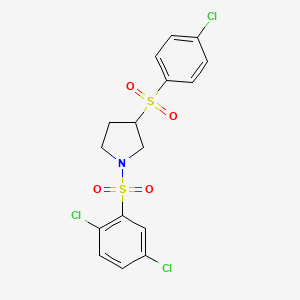
![3-(4-chlorobenzenesulfonyl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine](/img/structure/B6429019.png)

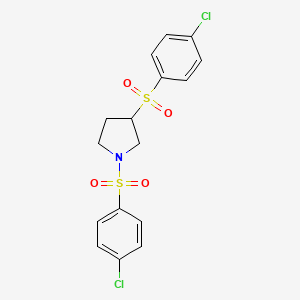
![1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(4-chlorobenzenesulfonyl)pyrrolidine](/img/structure/B6429052.png)
![3-methanesulfonyl-8-[2-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B6429059.png)
![methyl 2-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate](/img/structure/B6429065.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(4-methoxybenzenesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B6429066.png)